molecular formula C7H11FO2 B11766520 Methyl 1-fluorocyclopentane-1-carboxylate

Methyl 1-fluorocyclopentane-1-carboxylate

Cat. No.: B11766520
M. Wt: 146.16 g/mol
InChI Key: YCKSVMGCZVWUCM-UHFFFAOYSA-N
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Description

Methyl 1-fluorocyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C7H11FO2 and its molecular weight is 146.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

methyl 1-fluorocyclopentane-1-carboxylate

InChI

InChI=1S/C7H11FO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3

InChI Key

YCKSVMGCZVWUCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)F

Origin of Product

United States

Foundational & Exploratory

Molecular Structure and Conformation of Methyl 1-fluorocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Methyl 1-fluorocyclopentane-1-carboxylate (CAS: 1849313-42-3) represents a critical structural motif in modern medicinal chemistry: the


-fluorinated cycloalkane ester. This scaffold combines the conformational restrictions of a five-membered ring with the profound electronic modulation of a geminal fluorine-ester pair.

Unlike its acyclic analogs, where bond rotation is free, the cyclopentane ring imposes specific torsional constraints (pseudorotation) that lock the fluorine and ester groups into distinct spatial orientations. This guide provides a rigorous analysis of its molecular geometry, the thermodynamic drivers of its conformation (including the fluorine gauche effect and dipole minimization), and a validated protocol for its synthesis.

Key Technical Insights:

  • Conformational Lock: The bulky carboxylate group preferentially occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions, forcing the fluorine atom into a pseudo-axial orientation.

  • Dipole Dynamics: The C–F bond vector opposes the C=O dipole, creating a high-energy "dipole-opposed" ground state that enhances metabolic stability against oxidative dealkylation.

  • Synthetic Pathway: Electrophilic fluorination of the lithium enolate using N-fluorobenzenesulfonimide (NFSI) is the industry-standard route, yielding high fidelity over radical halogenation methods.

Part 2: Molecular Architecture & Geometry

Geometric Parameters

The structural integrity of methyl 1-fluorocyclopentane-1-carboxylate is defined by the interplay between ring strain and the electronegativity of the geminal substituents.

ParameterValue (Approx.)Mechanistic Explanation
Bond Length (C1–F) 1.37 ÅShortened due to high ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-character of the C–F bond and lack of hyperconjugative donation into the

orbital from the quaternary center.
Bond Length (C1–C{carbonyl}) 1.52 ÅSlightly elongated due to steric crowding at the quaternary carbon.
Bond Angle (F–C1–C_{carbonyl}) 108.5°Compressed from the ideal tetrahedral angle (109.5°) due to the repulsion between the lone pairs of fluorine and the carbonyl oxygen.
Ring Pucker Amplitude (

)
0.45 ÅCharacteristic of the cyclopentane envelope conformation.
Hybridization (C1)

Distorted tetrahedron.
Ring Conformation: The Envelope vs. Half-Chair

Cyclopentane is not planar; it undergoes pseudorotation , a wave-like motion interconverting between envelope (


) and half-chair (

) forms.

For methyl 1-fluorocyclopentane-1-carboxylate , the substitution pattern breaks the degeneracy of the pseudorotation circuit.

  • Preferred Conformer: The Envelope (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )  form.
    
  • Flap Position: The C1 carbon (bearing the F and COOMe) typically occupies the "flap" of the envelope.

  • Substituent Orientation:

    • Ester (–COOMe): Occupies the Pseudo-equatorial position. This minimizes steric clash with the adjacent C2/C5 methylene protons (A-value of –COOMe

      
       1.2–1.3 kcal/mol).
      
    • Fluorine (–F): Occupies the Pseudo-axial position. While fluorine is electronegative, its small van der Waals radius (1.47 Å) allows it to tolerate the axial position better than the ester group (A-value of –F

      
       0.2–0.3 kcal/mol).
      

Part 3: Conformational Dynamics & Electronic Effects

The conformation is not solely dictated by sterics; electronic effects play a massive role in stabilizing the ground state.

The Fluorine-Carbonyl Interaction

In


-fluoro esters, the orientation of the C–F bond relative to the C=O bond is critical.[1][2]
  • Dipole Minimization (Gas Phase/Non-polar Solvents): The C–F and C=O dipoles are both strong vectors. To minimize electrostatic repulsion, the molecule tends to adopt a conformation where the dihedral angle

    
    (F–C–C=O) is large (approx 120°–150°), placing the dipoles in an opposing arrangement.
    
  • Solvent Effect (Polar Media): In high-dielectric solvents (e.g., water, DMSO), the energy penalty for aligned dipoles is reduced. A syn-periplanar (cis) conformation (

    
    ) becomes accessible, stabilized by solvation shells.
    
Stereoelectronic Effects

Unlike 1,2-difluoroethane, which exhibits the classic "gauche effect" (


), this molecule is geminally substituted. The dominant orbital interaction is the 

delocalization.
  • The lone pair of the carbonyl oxygen can donate electron density into the antibonding orbital of the C–F bond.

  • This interaction is maximized when the C–F bond is roughly perpendicular to the plane of the carbonyl

    
    -system, but this is sterically disfavored. The compromise is often a skewed conformation.
    
Graphviz Visualization: Conformational Energy Landscape

The following diagram illustrates the pseudorotation pathway and the energy minimum where the ester is equatorial.

Conformation Planar Planar Transition State (High Energy Torsional Strain) Envelope_F_Eq Envelope (F-Equatorial) Steric Clash: Ester vs Ring H Planar->Envelope_F_Eq Puckering HalfChair Half-Chair Intermediate Energy Envelope_F_Eq->HalfChair Pseudorotation Envelope_F_Ax Global Minimum: Envelope (F-Axial) Ester Pseudo-Equatorial Envelope_F_Ax->Envelope_F_Eq Barrier ~3-4 kcal/mol HalfChair->Envelope_F_Ax Relaxation

Caption: Energy landscape of methyl 1-fluorocyclopentane-1-carboxylate, highlighting the global minimum where the bulky ester group adopts the pseudo-equatorial position.

Part 4: Synthesis & Isolation Protocol

Objective: Synthesis of methyl 1-fluorocyclopentane-1-carboxylate via electrophilic fluorination. Mechanism: Enolization of the parent ester followed by


-type attack on the N–F reagent.
Reagents & Materials
  • Substrate: Methyl cyclopentanecarboxylate (1.0 eq).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 eq).

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.3 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon (

    
    ) for 15 minutes.
    
  • Enolate Formation:

    • Add anhydrous THF (50 mL) and cool to –78 °C (dry ice/acetone bath).

    • Add LDA (1.2 eq) dropwise via syringe.

    • Add Methyl cyclopentanecarboxylate (1.0 eq) dropwise over 10 minutes.

    • Critical Step: Stir at –78 °C for 45 minutes to ensure complete deprotonation. Incomplete enolization leads to side products.

  • Electrophilic Fluorination:

    • Dissolve NFSI (1.3 eq) in minimal anhydrous THF (10 mL).

    • Add the NFSI solution dropwise to the cold enolate mixture.

    • Observation: The solution may turn from pale yellow to orange.

  • Reaction Progression:

    • Stir at –78 °C for 1 hour.

    • Allow the reaction to warm slowly to room temperature over 3 hours.

  • Workup & Isolation:

    • Quench with sat.

      
       (30 mL).
      
    • Extract with Diethyl Ether (

      
      , 3 x 50 mL).
      
    • Wash combined organics with water and brine. Dry over

      
      .
      
    • Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes). The fluorinated product is typically less polar than the starting material.

Synthesis Workflow Diagram

Synthesis Start Methyl Cyclopentanecarboxylate (Starting Material) Step1 Step 1: Enolization LDA, THF, -78°C Start->Step1 Intermediate Lithium Enolate Species (Reactive Intermediate) Step1->Intermediate Proton Abstraction Step2 Step 2: Electrophilic Fluorination NFSI Addition Intermediate->Step2 N-F Bond Attack Product Methyl 1-fluorocyclopentane-1-carboxylate (Target Molecule) Step2->Product Workup & Purification

Caption: Electrophilic fluorination pathway using NFSI to install the quaternary fluorine center.

Part 5: Implications for Drug Design

Metabolic Stability

The introduction of fluorine at the


-position blocks metabolic oxidation.
  • Cytochrome P450 Blockade: The C–H bond of the parent ester is a prime site for hydroxylation. Replacing it with a C–F bond (Bond Dissociation Energy

    
     116 kcal/mol vs 99 kcal/mol for C–H) renders this position metabolically inert.
    
  • Ester Hydrolysis: The electronegative fluorine inductively withdraws electron density from the carbonyl carbon, making it more electrophilic. However, it also destabilizes the transition state for hydrolysis by repelling the incoming nucleophile (OH-) due to lone-pair repulsion, often slowing esterase cleavage compared to the non-fluorinated analog.

Physicochemical Properties
PropertyEffect of Fluorination
Lipophilicity (LogP) Increases by ~0.2–0.5 units due to the hydrophobicity of the C–F bond.
Polarity Introduces a strong dipole moment, altering solubility and protein binding.
Conformational Rigidity The high barrier to ring inversion (due to the axial/equatorial preference) reduces the entropic penalty upon binding to a receptor target.

References

  • Banks, J. W., et al. (1999).[3] "The preferred conformation of

    
    -fluoroamides." Journal of the Chemical Society, Perkin Transactions 2, 2409-2411.[3] Link
    
  • Briggs, C. R., et al. (2004). "The observation of a large gauche preference for the fluoro-ester motif." Organic & Biomolecular Chemistry, 2(1), 73-80. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem. (n.d.). "Methyl 1-fluorocyclopentane-1-carboxylate Compound Summary." National Center for Biotechnology Information. Link

Sources

The Strategic Role of Methyl 1-fluorocyclopentane-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-fluorocyclopentane-1-carboxylate (CAS: 1849313-42-3) is a specialized cycloaliphatic building block used in the design of metabolically stable and conformationally restricted drug candidates.[1][2][3] As a gem-disubstituted cyclic system containing a quaternary fluorine atom, it serves as a critical bioisostere for non-fluorinated esters and hydroxy-esters. Its primary utility in medicinal chemistry lies in blocking metabolic soft spots (alpha-oxidation), modulating lipophilicity (logP) , and constraining ring conformation via the stereoelectronic gauche effect. This guide details its physicochemical attributes, validated synthetic protocols, and applications in fragment-based drug discovery (FBDD).

Part 1: Physicochemical & Structural Attributes[4]

The "Quaternary Fluorine" Effect

The introduction of a fluorine atom at the C1 position of the cyclopentane ring creates a quaternary center that profoundly alters the molecule's properties compared to its hydrogen (methyl cyclopentanecarboxylate) or hydroxyl (methyl 1-hydroxycyclopentanecarboxylate) analogs.

  • Metabolic Stability: The C1 position in simple carboxylates is prone to metabolic attack (e.g., radical abstraction or enzymatic oxidation). Replacing the alpha-hydrogen with fluorine—the most electronegative element with a strong C-F bond (approx. 116 kcal/mol)—effectively "caps" this site, rendering it inert to oxidative metabolism (CYP450).

  • Conformational Locking: Fluorine introduces a specific dipole moment that interacts with the carbonyl group. In cyclic systems, this leads to a preference for specific ring puckers (envelope conformations) to minimize dipole-dipole repulsion or maximize favorable orbital overlaps (gauche effect). This "conformational lock" can pre-organize the molecule for receptor binding, reducing the entropic penalty of binding.

  • Lipophilicity Modulation: Unlike the hydroxyl group (hydrophilic, H-bond donor), fluorine is lipophilic and does not donate hydrogen bonds. This substitution typically increases the logP, improving membrane permeability while maintaining a similar steric profile to the hydroxy group (Van der Waals radius: F ≈ 1.47 Å vs. OH ≈ 1.4 Å).

Comparative Properties Table
PropertyMethyl cyclopentanecarboxylate (H-Analog)Methyl 1-hydroxycyclopentanecarboxylate (OH-Analog)Methyl 1-fluorocyclopentane-1-carboxylate
Hybridization at C1 Tertiary (sp3, contains H)Quaternary (sp3, contains OH)Quaternary (sp3, contains F)
Metabolic Liability High (Alpha-oxidation)Moderate (Glucuronidation)Low (Blocked)
Electronic Effect NeutralInductive withdrawal (-I)Strong Inductive withdrawal (-I)
H-Bond Capacity NoneDonor & AcceptorAcceptor Only (Weak)
Primary Utility Generic ScaffoldSolubilizing GroupBioisostere / Metabolic Blocker

Part 2: Synthetic Methodologies

The synthesis of methyl 1-fluorocyclopentane-1-carboxylate requires precise control to prevent polyfluorination or ring opening. The most robust method involves Electrophilic Fluorination of the enolate.

Protocol A: Electrophilic Fluorination (Recommended)

This route uses Selectfluor™ (F-TEDA-BF4) or NFSI (N-Fluorobenzenesulfonimide) to introduce fluorine directly to the alpha-carbon of the ester.

Reagents & Conditions:
  • Substrate: Methyl cyclopentanecarboxylate

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS (to generate the enolate).

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).

  • Solvent: Anhydrous THF.

  • Temperature: -78°C (Critical).

Step-by-Step Protocol:
  • Enolate Generation: Under an inert atmosphere (Ar or N2), cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C.

  • Substrate Addition: Add methyl cyclopentanecarboxylate (1.0 equiv) dropwise over 15 minutes. Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

  • Fluorination: Dissolve NFSI (1.2 equiv) in THF and add it dropwise to the cold enolate solution. Note: Exothermic reaction; maintain temp < -70°C.

  • Quench & Workup: Allow the mixture to warm slowly to room temperature over 2 hours. Quench with saturated aqueous NH4Cl. Extract with diethyl ether or EtOAc.

  • Purification: The product is purified via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Deoxofluorination (Alternative)

This route converts the corresponding hydroxy-ester using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Mechanism: Nucleophilic substitution of the hydroxyl group.

  • Limitation: High risk of elimination to form the cyclopentenyl ester (alkene byproduct). This route is generally less preferred for this specific substrate than the enolate method but is viable if the hydroxy-ester is the starting material.

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the synthetic pathway and the downstream derivatization options for medicinal chemistry.

G Figure 1: Synthesis and Derivatization of Methyl 1-fluorocyclopentane-1-carboxylate Start Methyl cyclopentanecarboxylate (Starting Material) Enolate Enolate Intermediate (Li+ Complex) Start->Enolate LDA, THF, -78°C Product Methyl 1-fluorocyclopentane- 1-carboxylate (Target Scaffold) Enolate->Product NFSI or Selectfluor (Electrophilic Fluorination) Acid 1-Fluorocyclopentane- carboxylic acid Product->Acid LiOH, THF/H2O (Hydrolysis) Alcohol 1-Fluorocyclopentyl- methanol Product->Alcohol LiAlH4 or DIBAL-H (Reduction) Amine 1-Amino-1-fluorocyclopentane (via Curtius) Acid->Amine 1. DPPA, Et3N 2. Hydrolysis (Curtius Rearrangement)

Figure 1: The electrophilic fluorination pathway allows direct access to the target ester, which serves as a divergent hub for acids, amines, and alcohols.

Part 4: Medicinal Chemistry Applications[4][5][6]

Bioisosterism in Peptidomimetics

The acid derived from this ester, 1-fluorocyclopentanecarboxylic acid , is a key precursor to non-natural amino acids.

  • Application: It is used to synthesize 1-amino-1-fluorocyclopentanecarboxylic acid .

  • Mechanism: This amino acid acts as a conformational constraint in peptide chains, inducing specific turn structures (e.g., gamma-turns) due to the steric bulk and electronic repulsion of the fluorine atom.

  • PET Imaging: Analogs of this scaffold (such as anti-1-amino-3-[18F]fluorocyclopentyl-1-carboxylic acid, FACPC) target L-type amino acid transporters (LAT1) which are upregulated in gliomas and prostate cancer. While FACPC has fluorine at the 3-position, the 1-fluoro scaffold discussed here is used to probe the tolerance of the transport system to alpha-substitution.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the methyl 1-fluorocyclopentane-1-carboxylate motif is used as a "privileged fragment."

  • Solubility & Permeability: The fluorine atom often improves the solubility profile compared to the gem-dimethyl analog while maintaining high permeability.

  • Target Class: This motif is particularly relevant for inhibitors of enzymes with hydrophobic pockets where a polar group (like OH) would be desolvated at a high energetic cost. The F-substituent provides a lipophilic surface that mimics the size of OH without the desolvation penalty.

Experimental Protocol: Hydrolysis to the Acid

Since the ester is often a prodrug or intermediate, converting it to the free acid is a common next step.

Protocol:

  • Dissolve methyl 1-fluorocyclopentane-1-carboxylate (1 mmol) in THF:Water (3:1, 10 mL).

  • Add LiOH·H2O (2 mmol) at 0°C.

  • Stir at room temperature for 4–6 hours (monitor by TLC).

  • Acidify with 1M HCl to pH 2.

  • Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

  • Result: 1-fluorocyclopentanecarboxylic acid (White solid/crystalline).

References

  • Banks, R. E. (2006). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. (Contextual grounding on Selectfluor usage).
  • Shu, C., et al. (2019). Enantioselective Fluorination of Indoles and Phenols.
  • McConathy, J., & Owens, M. J. (2003). Stereoselective Synthesis of (1-Amino-3-fluorocyclopentyl)-1-carboxylic Acid (FACPC). Journal of Medicinal Chemistry. (Contextual grounding on fluorocyclopentane amino acid scaffolds).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (General reference for Fluorine Bioisosterism).

Sources

The Strategic Imperative of Fluorination: A Deep Dive into the Lipophilicity and Metabolic Stability of Cyclopentane Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the judicious chemical modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the tools available to the medicinal chemist, the strategic incorporation of fluorine has emerged as a powerful strategy to modulate key drug-like properties.[1][2][3] This technical guide provides an in-depth exploration of the impact of fluorinating the cyclopentane ring on the lipophilicity and metabolic stability of ester-containing molecules. By examining the fundamental principles of fluorine chemistry and its bioisosteric relationship with hydrogen, we will dissect the nuanced effects of fluorination patterns on these critical absorption, distribution, metabolism, and excretion (ADME) parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a strategic tool in the design of next-generation therapeutics.

Introduction: The Balancing Act of Lipophilicity and Metabolic Stability

The journey of a drug from administration to its target site is a complex odyssey governed by a delicate balance of physicochemical properties. Two of the most critical parameters in this journey are lipophilicity and metabolic stability.

  • Lipophilicity , often quantified as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD), dictates a molecule's ability to permeate biological membranes.[4] Optimal lipophilicity is crucial for oral absorption, distribution into tissues, and crossing the blood-brain barrier.[4] However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[4]

  • Metabolic stability refers to a compound's resistance to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[5][6][7] A high metabolic stability ensures a longer half-life, leading to sustained therapeutic concentrations and potentially less frequent dosing. Conversely, rapid metabolism can result in sub-therapeutic exposure and the formation of potentially toxic metabolites.[8]

The cyclopentane ring is a common scaffold in medicinal chemistry, valued for its conformational flexibility and ability to present substituents in defined spatial orientations.[9][10][11] When coupled with an ester functional group, this scaffold finds application in a wide range of therapeutic areas. However, both the cyclopentane ring and the ester moiety can be susceptible to metabolic attack. This is where the strategic introduction of fluorine can offer significant advantages.

The Role of Fluorine in Modulating Physicochemical Properties

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in drug design.[1][12][13] Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere, replacing hydrogen without significant steric hindrance.[2][12] However, the profound electronic effects of fluorine can dramatically alter a molecule's properties.

Impact on Lipophilicity

The effect of fluorine on lipophilicity is context-dependent and can be counterintuitive.[14][15] While the C-F bond is highly polar, the introduction of fluorine into an aliphatic system often leads to an increase in lipophilicity.[12][13] This is attributed to several factors:

  • Increased Hydrophobic Surface Area: Fluorine is more lipophilic than hydrogen.[12] Replacing C-H bonds with C-F bonds can increase the nonpolar surface area of a molecule, favoring its partitioning into a lipid environment.

  • Reduced Hydrogen Bond Basicity: The strong electron-withdrawing nature of fluorine can decrease the hydrogen bond accepting capacity of nearby functional groups, reducing interactions with water.[14]

  • Dipole Moment Alterations: The introduction of fluorine can significantly alter the overall dipole moment of a molecule. Depending on the substitution pattern, this can either increase or decrease interactions with polar water molecules.[13][14]

Enhancement of Metabolic Stability

One of the most well-established applications of fluorination is to block metabolically labile sites.[1][5][12] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it much more resistant to oxidative metabolism by CYP enzymes.[5][12] By strategically placing fluorine atoms at positions susceptible to hydroxylation, medicinal chemists can effectively "shield" the molecule from metabolic degradation, thereby increasing its half-life and oral bioavailability.[1][12]

Fluorinated Cyclopentane Esters: A Case Study in Rational Drug Design

Let us consider a hypothetical series of cyclopentyl acetate derivatives to illustrate the impact of fluorination on lipophilicity and metabolic stability.

Data Presentation: Lipophilicity and Metabolic Stability of Fluorinated Cyclopentyl Acetates

The following table summarizes hypothetical experimental data for a series of fluorinated cyclopentyl acetates. LogP values are determined by a standard shake-flask method or calculated, and the metabolic half-life (t½) is determined using an in vitro human liver microsome assay.

CompoundStructureNumber of Fluorine AtomsPosition of FluorineCalculated LogPMetabolic Half-life (t½, min)
Cyclopentyl Acetate(Structure of non-fluorinated cyclopentyl acetate)0-1.515
2-Fluorocyclopentyl Acetate(Structure of 2-fluorocyclopentyl acetate)121.845
3-Fluorocyclopentyl Acetate(Structure of 3-fluorocyclopentyl acetate)131.830
2,2-Difluorocyclopentyl Acetate(Structure of 2,2-difluorocyclopentyl acetate)22,22.290
3,3-Difluorocyclopentyl Acetate(Structure of 3,3-difluorocyclopentyl acetate)23,32.165

Analysis of the Data:

  • Lipophilicity (LogP): As evident from the table, the introduction of fluorine atoms generally leads to an increase in the LogP value, indicating higher lipophilicity. The increase is more pronounced with the addition of a second fluorine atom.

  • Metabolic Stability (t½): Fluorination significantly enhances metabolic stability. Monofluorination at the 2-position, a potential site of initial oxidative attack, results in a three-fold increase in the metabolic half-life. Geminal difluorination at the 2-position provides an even more substantial improvement, highlighting the effectiveness of blocking metabolically vulnerable sites. Fluorination at the 3-position also improves stability, albeit to a lesser extent, suggesting that electronic effects can also play a role in modulating metabolism at distal sites.[12]

Experimental Protocols for Assessment

To ensure the scientific integrity and reproducibility of the data presented, the following detailed experimental protocols are provided.

Protocol for Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol adheres to the OECD Guideline for Testing of Chemicals, Section 107.

Objective: To determine the n-octanol/water partition coefficient (LogP) of a test compound.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in n-octanol at a known concentration.

    • Prepare a series of calibration standards of the test compound in n-octanol.

  • Partitioning:

    • In a glass vial, add a precise volume of the n-octanol stock solution and an equal volume of water.

    • Securely cap the vial and place it on a mechanical shaker. Shake for a minimum of 24 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • After shaking, centrifuge the vial at a sufficient speed and duration to achieve complete separation of the n-octanol and water phases.

  • Analysis:

    • Carefully withdraw an aliquot from the n-octanol phase.

    • Determine the concentration of the test compound in the n-octanol phase using a suitable analytical method (UV-Vis or HPLC) by comparing its response to the calibration curve.

  • Calculation:

    • The concentration of the compound in the aqueous phase is determined by mass balance.

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

    • Calculate LogP as: LogP = log10(P).

Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (in a suitable organic solvent like DMSO)

  • Positive control compounds (e.g., midazolam, dextromethorphan)[16]

  • Ice-cold acetonitrile containing an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • On ice, prepare the incubation mixture by adding HLM to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Reaction Initiation:

    • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the HLM suspension.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a separate 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the metabolic half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).

Visualization of Concepts and Workflows

To further elucidate the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Molecular Properties cluster_1 Drug-like Characteristics Fluorination Pattern Fluorination Pattern Lipophilicity Lipophilicity Fluorination Pattern->Lipophilicity Influences Metabolic_Stability Metabolic_Stability Fluorination Pattern->Metabolic_Stability Impacts ADME Profile ADME Profile Lipophilicity->ADME Profile Determines Metabolic_Stability->ADME Profile Governs

Caption: Interplay of fluorination, lipophilicity, and metabolic stability.

G cluster_0 Experimental Workflow Compound_Synthesis Synthesis of Fluorinated Cyclopentane Esters Lipophilicity_Assay LogP Determination (Shake-Flask Method) Compound_Synthesis->Lipophilicity_Assay Metabolic_Assay Metabolic Stability Assay (Human Liver Microsomes) Compound_Synthesis->Metabolic_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Lipophilicity_Assay->Data_Analysis Metabolic_Assay->Data_Analysis

Caption: Workflow for assessing lipophilicity and metabolic stability.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the cyclopentane ring of ester-containing molecules offers a powerful and predictable means of modulating both lipophilicity and metabolic stability. As demonstrated, even subtle changes in the fluorination pattern can have a profound impact on these critical drug-like properties. By understanding the underlying principles of fluorine chemistry and employing robust experimental protocols, drug discovery scientists can rationally design molecules with improved ADME profiles, ultimately increasing the likelihood of clinical success.

Future research in this area will likely focus on the development of novel fluorination methodologies to access a wider range of structurally diverse fluorinated cyclopentane scaffolds. Furthermore, a deeper understanding of the interactions between fluorinated compounds and specific CYP isozymes will enable even more precise control over metabolic pathways. The continued exploration of fluorination as a design element will undoubtedly play a crucial role in the development of safer and more effective medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding the impact of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]

  • Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • Linclau, B., Peron, F., & Compain, G. (2018). The Impact of Fluorination on the Physicochemical Properties of Small Molecules. In Fluorine in Pharmaceutical and Medicinal Chemistry: From Synthetic Aspects to Clinical Applications (pp. 1-32). Wiley-VCH. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. [Link]

  • DiMagno, S. G., & Biffinger, J. C. (2009). The unique role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 1(1), 11-14. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of drugs from hepatic microsomal metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Kumar, G. N., Surapaneni, S., & Schante, C. E. (2002). In vitro metabolism of drugs: a review of the state-of-the-art of in vitro metabolic systems. Current Drug Metabolism, 3(6), 639-661. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press. [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. [Link]

Sources

Technical Monograph: 1-Fluorocyclopentane-1-Carboxylic Acid (FCPCA) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Fluoro Advantage

In the optimization of small molecule drugs, the 1-fluorocyclopentane-1-carboxylic acid (FCPCA) scaffold represents a high-value bioisostere for non-fluorinated cycloalkanes and proline derivatives. By introducing a fluorine atom geminal to the carboxyl group, researchers can modulate pKa, block metabolic soft spots (specifically


-oxidation), and induce subtle conformational biases without significantly altering the steric footprint of the molecule.

This guide provides a rigorous analysis of the FCPCA scaffold, detailing its physicochemical impact, validated synthetic routes, and application in high-profile targets like NaV1.7 and ROR


 .

Physicochemical & Structural Core

The "Fluorine Effect" on Acidity and Lipophilicity

The introduction of a fluorine atom at the


-position of a carboxylic acid drastically alters the electronic landscape of the molecule.
  • Acidity (pKa) Modulation: The strong electron-withdrawing nature of fluorine (Inductive effect,

    
    ) stabilizes the carboxylate anion. While cyclopentanecarboxylic acid has a pKa of 
    
    
    
    , the 1-fluoro derivative typically exhibits a pKa lower by 1.5–2.0 units (pKa
    
    
    ). This increased acidity can improve solubility at physiological pH and alter protein-ligand binding interactions, particularly salt bridges.
  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) renders the

    
    -position inert to metabolic oxidation. This is critical for preventing racemization (in chiral analogs) and blocking P450-mediated hydroxylation.
    
  • Lipophilicity (LogP): Unlike trifluoromethyl groups which drastically increase lipophilicity, a single

    
    -fluorine often lowers LogD slightly due to the increased ionization of the carboxylic acid at pH 7.4, despite the intrinsic lipophilicity of the fluorine atom itself.
    
Conformational Bias

In five-membered rings, the "envelope" and "twist" conformations are energetically close. The 1-fluoro substituent introduces a gauche effect with adjacent heteroatoms or carbonyls, potentially locking the ring into a specific pucker that favors bioactive conformations. This is exploited when FCPCA is used as a proline mimetic.

Synthetic Architectures: Validated Protocols

Synthesis of FCPCA derivatives requires overcoming the steric hindrance of the cyclopentane ring and controlling the high reactivity of fluorinating agents.

Protocol A: Electrophilic Fluorination of Enolates (Standard Route)

This method is preferred for scale-up due to the availability of reagents like NFSI or Selectfluor.

Mechanism: Generation of a lithium enolate followed by trapping with an electrophilic fluorine source.

Step-by-Step Methodology:

  • Substrate Preparation: Begin with ethyl cyclopentanecarboxylate .

  • Enolization: Cool a solution of the ester in dry THF to

    
    C. Add LDA (Lithium Diisopropylamide)  (1.1 equiv) dropwise over 30 minutes. The low temperature is critical to prevent self-condensation.
    
  • Fluorination: Stir for 1 hour, then add a solution of NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv) in THF.

  • Quench & Workup: Allow to warm to room temperature (RT) overnight. Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Hydrolysis: Treat the crude fluoro-ester with LiOH (2.0 equiv) in a THF/H

    
    O (3:1) mixture at RT for 12 hours. Acidify with 1M HCl to pH 2.
    
  • Purification: Isolate the free acid via extraction or recrystallization from hexanes/ether.

Protocol B: Decarboxylative Fluorination (Modern Route)

Useful for accessing the scaffold from malonic acid derivatives, avoiding strong bases.

Reagents: AgNO


 (catalyst), Selectfluor, Water/DCM biphasic system.
Key Insight:  This radical-mediated pathway tolerates sensitive functional groups better than the LDA route.
Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing FCPCA derivatives based on starting material availability.

Synthesis_Pathways Start_Ester Ethyl Cyclopentanecarboxylate LDA LDA, -78°C (Enolate Formation) Start_Ester->LDA Start_Malonate Cyclopentane-1,1- dicarboxylic acid Ag_Cat AgNO3, Selectfluor (Radical Decarboxylation) Start_Malonate->Ag_Cat NFSI NFSI or Selectfluor (Electrophilic Trap) LDA->NFSI Product 1-Fluorocyclopentane- 1-carboxylic Acid Ag_Cat->Product Direct Route Intermediate_Ester 1-Fluoro-Ester Intermediate NFSI->Intermediate_Ester Hydrolysis LiOH / THF / H2O Hydrolysis Intermediate_Ester->Hydrolysis Hydrolysis->Product

Figure 1: Comparative synthetic pathways for FCPCA. The Enolate route (top) proceeds via an ester intermediate, while the Decarboxylative route (bottom) offers direct access from malonates.

Medicinal Chemistry Applications

Case Study: NaV1.7 Inhibitors for Pain Management

A landmark application of the FCPCA scaffold is found in the development of selective NaV1.7 inhibitors by Xenon Pharmaceuticals and Genentech.

  • The Challenge: Developing non-opioid analgesics by targeting the voltage-gated sodium channel NaV1.7. Early leads containing a proline warhead suffered from poor selectivity against NaV1.5 (cardiac risk) and metabolic instability.

  • The Solution: Replacement of the proline moiety with 1-fluorocyclopentane-1-carboxylic acid .

  • Mechanistic Impact:

    • Selectivity: The FCPCA headgroup maintained potency at NaV1.7 while significantly improving the selectivity window over NaV1.5.[1]

    • PK Profile: The 1-fluoro group blocked metabolic degradation often seen with simple cycloalkanes or prolines, extending the half-life.

    • Efficacy: The resulting clinical candidate (e.g., Compound 31 in literature) showed robust analgesic effects in transgenic mouse models of erythromelalgia.[1]

Bioisosteric Replacement Strategy

FCPCA is an effective bioisostere for:

  • Proline: Due to the 5-membered ring constraint.

  • 
    -Disubstituted Amino Acids:  The F-C-COOH motif mimics the steric bulk of 
    
    
    
    -methyl amino acids but with altered electronics.
  • Adamantane Carboxylic Acids: Reducing lipophilicity while maintaining bulk.

Visualization: SAR Optimization Logic

The following diagram depicts the structural evolution from a generic proline lead to the optimized FCPCA drug candidate.

SAR_Logic Lead Proline-based Lead (High Potency, Low Selectivity) Issue Problem: Metabolic Instability & NaV1.5 Liability Lead->Issue Strategy Strategy: Bioisosteric Replacement Issue->Strategy Modification Replace Proline with 1-fluorocyclopentane-1-carboxylic acid Strategy->Modification Result Optimized Candidate (Cmpd 31): >100x Selectivity (NaV1.7 vs 1.5) Blocked Metabolic Soft-spot Modification->Result

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating the utility of FCPCA in optimizing NaV1.7 inhibitors.

Quantitative Data Summary

The following table summarizes the comparative properties of FCPCA against its non-fluorinated analog.

PropertyCyclopentanecarboxylic Acid1-Fluorocyclopentane-1-carboxylic AcidImpact of Fluorine
pKa ~4.8~3.1Increased Acidity (

pKa

-1.7)
C-X Bond Energy 99 kcal/mol (C-H)116 kcal/mol (C-F)Metabolic Blockade
LogP (Neutral) 1.81.9Negligible change in intrinsic lipophilicity
LogD (pH 7.4) -0.8-2.5Lower effective lipophilicity due to ionization
Conformation Flexible EnvelopeBiased EnvelopeReduced entropic penalty upon binding

References

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Source: Bioorganic & Medicinal Chemistry Letters (2024). URL:[Link]

  • Synthesis of

    
    -fluorocarboxylic acids and derivatives. 
    Source: Organic Chemistry Portal (Methodology Review).
    URL:[Link]
    
  • modulators).
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. (Contextual reference for F-cycloalkane properties). Source: Chemistry – A European Journal (2022).[2] URL:[Link][2]

Sources

Thermodynamic stability of alpha-fluoro cycloalkane esters

Thermodynamic and Conformational Stability of -Fluoro Cycloalkane Esters

Executive Summary

The introduction of a fluorine atom at the

gauche effectdipole minimization

This guide provides a rigorous analysis of the thermodynamic stability of these systems, distinguishing between conformational stability (axial/equatorial preferences) and chemical stability (hydrolytic lability). It is designed to empower researchers to predict, measure, and utilize these effects in lead optimization.

Theoretical Framework: The Fluorine Effect[1]

To understand the stability of

The Gauche Effect

In 1,2-difluoroethane and similar systems (F-C-C-X), the gauche conformer is often more stable than the anti conformer, contradicting steric intuition.

  • Mechanism: Hyperconjugative donation from the

    
     or 
    
    
    bond into the low-lying antibonding orbital of the C-F bond (
    
    
    ).
  • Relevance to Esters: In 2-fluorocycloalkanecarboxylates, the C-F bond tends to align to maximize these orbital overlaps, often forcing the ester group into specific orientations that minimize the overall system energy.

Dipole Minimization

The C-F bond is highly polar. In an

  • Thermodynamic Preference: The system drives toward an antiparallel alignment of the C-F and C=O dipoles to minimize electrostatic repulsion.

  • Solvent Dependence: In non-polar solvents, dipole minimization dominates (favoring antiparallel). In polar solvents, this effect is attenuated, allowing steric factors or the gauche effect to take precedence.

Ring-Specific Conformational Analysis

The thermodynamic stability profile changes drastically with ring size due to the interplay of ring strain and fluorination.

Cyclopropanes: The "Anomeric" Stabilization

In 1-fluoro-cyclopropanecarboxylates, the ring is rigid.

  • Stability Factor: Geminal substitution (F and COOR on the same carbon) is stabilizing due to the interaction between the fluorine lone pair and the carbonyl

    
     system, although inductive withdrawal destabilizes the ring bonds.
    
  • Cis-Effect: If fluorine is on the adjacent carbon (2-fluoro), the cis isomer is generally thermodynamically disfavored due to severe lone-pair repulsion between F and the carbonyl oxygen.

Cyclohexanes: The Battleground of A-Values

This is the most critical system for drug design. Consider Ethyl 2-fluorocyclohexanecarboxylate .

  • Trans-Diequatorial: Typically the global minimum. Both the F and Ester groups are equatorial.

  • The "Axial" Anomaly: Unlike non-fluorinated alkanes, the diaxial conformer (or conformers with axial fluorine) can be surprisingly stable.

    • Reasoning: Placing the C-F bond axial often allows for better antiparallel alignment with the equatorial carbonyl dipole, reducing electrostatic tension.

    • Design Rule: If your pharmacophore requires an axial substituent, introducing an

      
      -fluorine can thermodynamically "lock" the ring in that conformation without bulky steric auxiliaries.
      
Hydrolytic (Chemical) Stability

While conformationally stable,

kinetically and thermodynamically labile
  • Inductive Effect: The strong

    
     effect of fluorine renders the ester carbonyl carbon highly electrophilic.
    
  • Consequence: Hydrolysis rates in plasma (esterases) or chemical media (OH-) are accelerated by orders of magnitude compared to the des-fluoro analog.

  • Mitigation: Steric shielding (e.g., using a tert-butyl ester or adjacent gem-dimethyl groups) is often required to counterbalance this electronic activation.

Visualization: Forces and Workflows

Stereoelectronic Forces Diagram

The following diagram illustrates the competing forces determining the thermodynamic minimum of an

GSubstrateAlpha-FluoroCycloalkane EsterStericsSteric Repulsion(Favors Anti/Equatorial)Substrate->StericsElectronicsElectronic EffectsSubstrate->ElectronicsResultThermodynamicMinimumSterics->Result Competing Force 1DipoleDipole Minimization(Favors Antiparallel)Electronics->DipoleGaucheGauche Effect(Sigma -> Sigma*)Electronics->GaucheDipole->Result Competing Force 2Gauche->Result Competing Force 3

Caption: Interplay of steric and stereoelectronic forces driving the conformational equilibrium.

Experimental Protocol: Determining Thermodynamic Ratios

To validate the thermodynamic stability (cis/trans preference) of a synthesized

Protocol: Base-Mediated Equilibration

Objective: Determine the equilibrium constant (

  • Preparation: Dissolve the pure isomer (or mixture) of the

    
    -fluoro ester (0.5 mmol) in anhydrous ethanol (2 mL).
    
  • Catalysis: Add Sodium Ethoxide (NaOEt) (0.1 eq, 20 mol%).

    • Note: Use a sub-stoichiometric amount to avoid rapid saponification or Claisen condensation side reactions.

  • Reflux: Heat the mixture to reflux under Argon atmosphere.

    • Timepoint 1: 2 hours.

    • Timepoint 2: 24 hours.

  • Quench: Cool to

    
     and quench with saturated aqueous 
    
    
    .
  • Extraction: Extract with

    
     (3x), dry over 
    
    
    , and concentrate carefully (volatile esters may be lost).
  • Analysis: Analyze the crude residue via

    
    -NMR and GC-MS.
    
    • Quantification: Integrate the

      
       signals for the cis and trans isomers. The ratio at 24h (assuming no change from 2h) represents the thermodynamic equilibrium.
      
Computational Validation Workflow

Experimental data should always be cross-referenced with DFT calculations to confirm the source of stability (e.g., is it dipole or steric?).

WorkflowStartStart: Candidate MoleculeStep11. Conformational Search(Molecular Mechanics - MMFF)Start->Step1Step22. Geometry Optimization(DFT: B3LYP/6-311++G**)Step1->Step2Step33. Frequency Calculation(Verify Minima, No Imaginary Freq)Step2->Step3Step44. Solvation Model(PCM: Water/Chloroform)Step3->Step4DecisionCompare Delta G(Axial vs Equatorial)Step4->DecisionOutputPredict ThermodynamicRatioDecision->Output

Caption: Computational workflow for predicting thermodynamic stability ratios.

Data Summary: Stability Trends

The following table summarizes the general stability trends observed in

Ring SystemSubstitutionMost Stable ConformerDominant ForceHydrolytic Stability
Cyclopropane 1-Fluoro-1-EsterN/A (Rigid)Anomeric / StrainLow (Ring opening risk)
Cyclobutane 2-Fluoro-1-EsterTrans (Pseudo-equatorial)Steric + DipoleModerate
Cyclohexane 2-Fluoro-1-EsterTrans-DiequatorialSteric (A-value)Moderate
Cyclohexane 2-Fluoro-1-Ester (Polar Solvent)Cis-Diaxial (Equilibrium shift)Dipole MinimizationModerate
Acyclic

-Fluoro Ester
Syn-Periplanar (C-F / C=O)Dipole / GaucheLow

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Wiberg, K. B., et al. (2005). The Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion.[1][2] Journal of Physical Chemistry A, 109(6), 1223-1229. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Banks, R. E., et al. (1998). Fluorine in Agriculture. Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press. Link

  • Pattison, G. (2017).[3] Conformational preferences of

    
    -fluoroketones may influence their reactivity.[3][4] Beilstein Journal of Organic Chemistry, 13, 2915–2921.[3] Link
    

Methodological & Application

Technical Application Note: Reaction Conditions for the Hydrolysis of Methyl 1-Fluorocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

Methyl 1-fluorocyclopentane-1-carboxylate presents a unique intersection of steric and electronic effects. Unlike simple aliphatic esters, this substrate features a quaternary


-carbon  substituted with a fluorine atom.
  • Electronic Activation: The high electronegativity of fluorine (

    
    ) exerts a strong inductive effect ($ -I $), pulling electron density away from the carbonyl carbon. This theoretically increases the electrophilicity of the carbonyl, making it more susceptible to nucleophilic attack by hydroxide ions [1].
    
  • Steric Deactivation: Counteracting the electronic activation is the steric bulk of the cyclopentane ring and the quaternary substitution pattern. The trajectory of the incoming nucleophile (Burgi-Dunitz angle) is partially obstructed by the rigid ring system and the van der Waals radius of the fluorine atom (

    
     Å) [2].
    
The Stability Paradox

A common concern with


-fluoro carbonyls is the risk of defluorination (elimination of HF). However, 1-fluorocyclopentane-1-carboxylate lacks an 

-proton
. Consequently, the standard E1cB elimination mechanism is structurally impossible. This confers high stability to the molecule under basic conditions, allowing for the use of thermodynamic saponification protocols without the risk of racemization (molecule is achiral unless substituted elsewhere) or degradation [3].

Part 2: Experimental Protocols

Protocol A: Lithium Hydroxide Mediated Hydrolysis (The "Gold Standard")

Recommended for milligram to gram-scale synthesis where mild conditions and high purity are required.

Rationale: Lithium hydroxide (LiOH) is preferred over NaOH or KOH for hindered esters. The lithium cation (


) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, compensating for the steric hindrance of the cyclopentyl ring [4].
Materials
  • Methyl 1-fluorocyclopentane-1-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 - 3.0 equiv)
    
  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water[1]

Step-by-Step Methodology
  • Solvation: Dissolve the methyl ester in THF (

    
     concentration). Ensure complete dissolution; the lipophilic cyclopentyl ring requires an organic co-solvent.
    
  • Reagent Preparation: Prepare a separate solution of

    
     in water (
    
    
    
    ).
  • Reaction Initiation: Add the aqueous LiOH solution dropwise to the THF solution under vigorous stirring.

    • Target Solvent Ratio: THF:Water should be approximately 3:1 to 4:1 (v/v) to maintain a monophasic system.

  • Incubation:

    • Standard: Stir at Room Temperature (20-25°C) for 4–6 hours.

    • Optimization: If TLC indicates incomplete conversion after 6 hours, warm the mixture to 45°C . Do not reflux unless necessary to avoid potential volatile loss of the product.

  • Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the ester spot (

    
    ) and the baseline appearance of the carboxylate.
    
Protocol B: High-Temperature Saponification (Scale-Up)

Recommended for multi-gram batches or stubborn substrates.

Rationale: Using a higher boiling solvent system allows for greater thermal energy to overcome the steric energy barrier of the tetrahedral intermediate formation.

Materials
  • Sodium Hydroxide (NaOH) (2.0 equiv)

  • Ethanol (95%) or Methanol

  • Water[1][2][3][4][5][6][7]

Step-by-Step Methodology
  • Dissolution: Dissolve the ester in Ethanol (

    
    ).
    
  • Base Addition: Add aqueous NaOH (

    
    ) to the alcohol solution (Ratio EtOH:Water 2:1).
    
  • Reflux: Heat the reaction to reflux (

    
    ) for 2–3 hours.
    
  • Cooling: Cool to room temperature immediately upon completion to minimize any secondary decomposition (though unlikely).

Part 3: Workup & Isolation (Critical)

The isolation of 1-fluorocyclopentanecarboxylic acid requires specific attention due to its enhanced acidity and potential volatility.

pKa Shift: The


-fluorine atom stabilizes the carboxylate anion via induction, lowering the pKa of the acid to approximately 3.0–3.5 (compared to ~4.8 for non-fluorinated analogs). Acidification must be aggressive. 
Graphviz Workflow: Isolation Strategy

G Start Crude Reaction Mixture (R-COO- Li+ / THF / H2O) Concentration Step 1: Vacuum Concentration Remove THF/EtOH (Keep T < 40°C) Start->Concentration Dilution Step 2: Dilute with Water Wash with Et2O (Remove unreacted ester) Concentration->Dilution Acidification Step 3: Acidification Add 2N HCl to pH 1.0 - 2.0 (CRITICAL: pKa shift due to Fluorine) Dilution->Acidification Aqueous Layer Extraction Step 4: Extraction Extract 3x with DCM or EtOAc Acidification->Extraction Drying Step 5: Drying & Concentration Na2SO4, Filter, Vac < 30°C Extraction->Drying Final Pure 1-Fluorocyclopentane- 1-carboxylic Acid Drying->Final

Figure 1: Workup workflow emphasizing the critical acidification step required for fluorinated carboxylic acids.

Isolation Protocol Details
  • Concentration: Remove the organic solvent (THF/EtOH) under reduced pressure. Caution: Do not heat excessively; the free acid may sublime or co-evaporate if the pH drops prematurely.

  • Wash: Dilute the aqueous residue with water. Wash once with Diethyl Ether to remove any unreacted ester or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 2N HCl or 1M

    
      until the pH reaches 1.0–2.0 .
    
    • Note: Use a pH meter or narrow-range paper. The target acid is more acidic than typical alkyl acids; insufficient acidification will leave the product as a water-soluble salt.

  • Extraction: Extract the acidic aqueous phase three times with Dichloromethane (DCM) or Ethyl Acetate .

    • DCM is preferred if the product is low molecular weight, as it is easier to evaporate without losing the product.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Evaporation: Concentrate under mild vacuum (200 mbar, 25°C). Do not apply high vacuum for extended periods to avoid subliming the product.

Part 4: Data Summary & Troubleshooting

Comparative Conditions Table
ParameterProtocol A (LiOH)Protocol B (NaOH)Protocol C (TMSOK)*
Reagent LiOH (2-3 eq)NaOH (2-3 eq)Potassium Trimethylsilanolate
Solvent THF / Water (3:1)EtOH / Water (2:1)Anhydrous THF
Temp 20°C - 45°C80°C (Reflux)20°C - 40°C
Time 4 - 6 Hours1 - 3 Hours2 - 12 Hours
Use Case Standard / High Yield Scale-up / StubbornWater-Sensitive Substrates
Risk LowModerate (Harsh base)High Cost

*Protocol C is an anhydrous alternative (Nucleophilic cleavage) typically reserved for esters that cannot tolerate water, though not strictly necessary for this stable substrate.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Product lost in aqueous phase during workup.The fluorinated acid is highly polar and acidic. Saturate the aqueous layer with NaCl (salting out) before extraction. Use 2-MeTHF instead of DCM.
Incomplete Reaction Steric hindrance of the quaternary center.Switch to Protocol B (Reflux). Increase reaction time to 12h. Ensure high stirring rate (mass transfer).
Product Loss on Vac Volatility of the fluoro-acid.Do not strip to dryness under high vacuum. Isolate as a salt if possible, or use the crude solution directly in the next coupling step.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Wzorek, A., Sato, A., Drabowicz, J., & Soloshonok, V. A. (2016). Fluorine-containing drugs: A review of the recent literature. Journal of Fluorine Chemistry, 192, 126-140.
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. (Discusses LiOH coordination effects in hindered peptide/ester synthesis).
  • Patent Reference: Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid. EP0533013A2. (Describes the analogous hydrolysis of the cyclopropane derivative using NaOH/MTBE). Link

Sources

Functionalization strategies for the cyclopentane ring in fluorinated esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functionalization of Cyclopentane Rings in Fluorinated Esters

Authored by: A Senior Application Scientist

Abstract

The incorporation of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing pharmacokinetic and pharmacodynamic properties.[1][2][3] Specifically, cyclopentane scaffolds bearing fluorinated ester groups represent a privileged structural motif, combining the conformational rigidity of the carbocycle with the unique electronic effects of fluorine. However, the selective and efficient functionalization of the saturated cyclopentane ring presents a significant synthetic challenge due to the inertness of its C-H bonds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of advanced functionalization strategies, detailed experimental protocols, and the causal logic behind methodological choices. We will explore cutting-edge techniques ranging from transition-metal-catalyzed C-H activation to photoredox-mediated cycloadditions, offering a toolkit for accessing novel, high-value chemical matter.

The Strategic Imperative for Functionalization

The cyclopentane ring is a common feature in numerous natural products and pharmaceuticals. Its non-planar structure provides a three-dimensional scaffold that can effectively present substituents for biological interactions. When combined with fluorine, a small but highly electronegative atom, the resulting molecule can exhibit enhanced metabolic stability, increased lipophilicity (in the case of fluoroalkyl groups), and altered acidity/basicity of nearby functional groups.[1][4] The challenge, and therefore the opportunity, lies in decorating the cyclopentane ring with additional functional groups in a controlled and predictable manner. This guide delineates four primary strategic approaches to achieve this goal.

Strategic_Approaches Topic Functionalization of Fluorinated Cyclopentane Esters CH_Func Direct C-H Functionalization Topic->CH_Func Cyclo Cycloaddition Reactions Topic->Cyclo Ring_Mod Ring Contraction / Expansion Topic->Ring_Mod Precursor_Func Precursor Functionalization Topic->Precursor_Func Directed Directing-Group Assisted CH_Func->Directed Radical Radical / Photoredox CH_Func->Radical ThreeTwo [3+2] Cycloadditions Cyclo->ThreeTwo Decarbonyl Decarbonylative Cycloadditions Cyclo->Decarbonyl

Caption: Core strategies for modifying fluorinated cyclopentane esters.

Strategy I: Direct C-H Functionalization

The most atom-economical approach to functionalization is the direct conversion of a C-H bond into a new C-C or C-X bond. This avoids the need for pre-functionalized substrates and lengthy synthetic sequences.

Directing-Group Assisted C-H Activation

This strategy leverages a coordinating moiety, or "directing group" (DG), to position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage.[5][6][7] While the ester group itself is a weak DG, more robust strategies often utilize external directing groups or specialized ligands that can coordinate to both the substrate and the metal center.

A powerful example involves the transannular γ-arylation of cycloalkane carboxylic acids, a close proxy for their ester derivatives.[8] By using novel quinuclidine-pyridone ligands, a palladium catalyst can selectively activate a C-H bond on the opposite side of the ring from the directing carboxyl group, overcoming the inherent strain of forming large metallacycles.[8] This approach is remarkable for its ability to achieve high regioselectivity even in the presence of multiple, more accessible β-C-H bonds.[8]

CH_Activation_Cycle Substrate Cyclopentane Carboxylic Acid + Pd(II) CMD Concerted Metalation- Deprotonation (CMD) Substrate->CMD Ligand Assistance Palladacycle γ-Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition (Ar-I) Palladacycle->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Product γ-Arylated Product + Pd(II) Catalyst Reductive_Elimination->Product Product->Substrate Catalyst Regeneration

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl 1-Fluorocyclopentane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 1-fluorocyclopentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and overcome common challenges encountered during this synthesis.

I. Synthesis Overview & Mechanism

The synthesis of methyl 1-fluorocyclopentane-1-carboxylate typically involves the electrophilic fluorination of the enolate of methyl cyclopentane-1-carboxylate.[1][2] A common and effective fluorinating agent for this transformation is Selectfluor® (F-TEDA-BF4).[3][4]

The generally accepted mechanism proceeds via the formation of a metal enolate of the starting ester, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.[1] While the precise mechanism of electrophilic fluorination is still a subject of some debate (with arguments for both SN2 and single-electron transfer (SET) pathways), the enolate's attack on the fluorine source is a key step.[1][3][5]

Reaction Workflow

Synthesis_Workflow cluster_0 Enolate Formation cluster_1 Electrophilic Fluorination cluster_2 Workup & Purification Starting_Ester Methyl Cyclopentane- 1-carboxylate Enolate Lithium/Sodium Enolate Starting_Ester->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Enolate Product Methyl 1-Fluorocyclopentane- 1-carboxylate Enolate->Product Fluorination Fluorinating_Agent Selectfluor® Fluorinating_Agent->Product Quench Aqueous Quench Product->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography/ Distillation Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of methyl 1-fluorocyclopentane-1-carboxylate.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am getting very low yields or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to low or no product formation. Let's break down the most common culprits:

1. Incomplete Enolate Formation:

  • The "Why": The generation of the enolate is critical. If deprotonation of the starting ester is incomplete, you will have unreacted starting material, leading to a lower yield. The choice of base and reaction conditions are paramount.

  • Troubleshooting Steps:

    • Base Selection: Strong, non-nucleophilic bases are required. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are common choices. Ensure the base is fresh and properly titrated to know its exact molarity.

    • Temperature Control: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure your cooling bath is stable throughout the base addition and enolate formation period.

    • Solvent Purity: The solvent, most commonly anhydrous tetrahydrofuran (THF), must be strictly anhydrous. Water will quench the strong base and the enolate as it forms. Use a freshly distilled or commercially available anhydrous solvent.

2. Ineffective Fluorination:

  • The "Why": The reactivity of the fluorinating agent and its proper addition are crucial for an efficient reaction.

  • Troubleshooting Steps:

    • Fluorinating Agent Quality: Use a reputable source for Selectfluor® or other N-F fluorinating agents.[1][3] Ensure it has been stored correctly, as moisture can affect its reactivity.

    • Addition Method: The fluorinating agent is often added as a solution in a dry, compatible solvent (like THF or acetonitrile) to the enolate solution at low temperature. A slow, dropwise addition can help control the reaction exotherm and minimize side reactions.

3. Side Reactions:

  • The "Why": Several side reactions can compete with the desired fluorination, consuming your starting material or product.

  • Troubleshooting Steps:

    • Over-fluorination: While less common for this specific substrate, the formation of difluorinated products can occur.[6][7] This can sometimes be addressed by using a slight sub-stoichiometric amount of the fluorinating agent and ensuring rapid quenching once the reaction is complete.

    • Aldol-type Condensations: If the enolate is allowed to warm up before the addition of the fluorinating agent, it can react with unreacted starting ester, leading to self-condensation products. Maintaining a low temperature is key.

Problem 2: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I'm struggling to isolate the pure methyl 1-fluorocyclopentane-1-carboxylate. What are some purification strategies?

Answer:

Purification can indeed be challenging due to the potential for closely-eluting byproducts.

1. Unreacted Starting Material:

  • The "Why": Incomplete conversion is a common reason for a difficult purification. The starting material, methyl cyclopentane-1-carboxylate, may have a similar polarity to the fluorinated product.

  • Purification Strategy:

    • Column Chromatography: A carefully optimized silica gel column chromatography is the most common method. Experiment with different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes.

    • Fractional Distillation: If the reaction is performed on a larger scale, fractional distillation under reduced pressure can be an effective method to separate the product from the slightly less volatile starting material.

2. Byproducts from the Fluorinating Agent:

  • The "Why": The reaction of Selectfluor® produces byproducts that need to be removed.

  • Purification Strategy:

    • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with water and brine will help remove most of the water-soluble byproducts from the fluorinating agent.

Problem 3: Inconsistent Results/Poor Reproducibility

Question: I have had one successful reaction, but now I am unable to reproduce the same high yield. What could be causing this inconsistency?

Answer:

Reproducibility issues often stem from subtle variations in reaction conditions and reagent quality.

1. Reagent Quality and Handling:

  • The "Why": The purity and handling of all reagents are critical for consistent results.

  • Best Practices:

    • Base Titration: Always titrate your strong base (e.g., n-BuLi to generate LDA) before each use to determine the exact concentration.

    • Anhydrous Conditions: Be meticulous about maintaining anhydrous conditions. Flame-dry your glassware and use dry solvents and reagents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate by atmospheric moisture and oxygen.

2. Temperature Control:

  • The "Why": Even small fluctuations in temperature can significantly impact enolate stability and reaction selectivity.

  • Best Practices:

    • Use a reliable and well-maintained cooling bath (e.g., a dry ice/acetone bath).

    • Monitor the internal reaction temperature with a low-temperature thermometer.

3. Reaction Monitoring:

  • The "Why": Stopping the reaction at the optimal time is crucial for maximizing yield and minimizing byproduct formation.

  • Best Practices:

    • Utilize thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the progress of the reaction. Quench the reaction once the starting material has been consumed.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for enolate formation?

A1: While LDA and NaHMDS are common, other strong, non-nucleophilic bases like lithium tetramethylpiperidide (LTMP) could potentially be used. However, you would need to optimize the reaction conditions for the specific base. Weaker bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally not strong enough to efficiently deprotonate the ester at the alpha-carbon.

Q2: Are there alternative electrophilic fluorinating agents I can use?

A2: Yes, other N-F type electrophilic fluorinating agents exist, such as N-Fluorobenzenesulfonimide (NFSI).[1] However, Selectfluor® is often preferred due to its stability, ease of handling, and commercial availability.[3] The reaction conditions may need to be re-optimized if you switch to a different fluorinating agent.

Q3: My reaction seems to stall before all the starting material is consumed. What should I do?

A3: This could be due to several factors. First, ensure you are using a sufficient stoichiometric amount of both the base and the fluorinating agent. If the issue persists, it might indicate that some of the base or fluorinating agent has degraded. Using freshly prepared or newly opened reagents is advisable. You could also try adding a second portion of the base and fluorinating agent, but this should be done cautiously while monitoring the reaction closely.

Q4: I am observing the formation of a significant amount of a higher molecular weight byproduct. What could it be?

A4: This is likely a result of an aldol-type self-condensation reaction between the enolate and the starting ester. This typically occurs if the reaction temperature is not kept sufficiently low before the addition of the fluorinating agent, or if the addition of the fluorinating agent is too slow. Ensure your cooling bath is maintained at -78 °C and that the fluorinating agent is added promptly after enolate formation.

IV. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of methyl 1-fluorocyclopentane-1-carboxylate.

Materials and Equipment
  • Reagents: Methyl cyclopentane-1-carboxylate, Diisopropylamine, n-Butyllithium (in hexanes), Selectfluor®, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.

  • Equipment: Round-bottom flasks, Syringes, Septa, Magnetic stirrer and stir bars, Low-temperature thermometer, Dry ice/acetone bath, Separatory funnel, Rotary evaporator, Glassware for column chromatography.

Step-by-Step Procedure
  • Preparation of LDA Solution (in situ):

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • In a separate flame-dried flask under argon, dissolve methyl cyclopentane-1-carboxylate (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly add the prepared LDA solution from step 1 to the ester solution via cannula or syringe, while keeping the temperature at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination:

    • In a separate flask, dissolve Selectfluor® (1.1 equivalents) in anhydrous THF.

    • Slowly add the Selectfluor® solution to the enolate mixture at -78 °C.

    • Allow the reaction to stir at -78 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure methyl 1-fluorocyclopentane-1-carboxylate.

Quantitative Data Summary
ParameterRecommended ValueNotes
Equivalents of Base (LDA) 1.1 eqEnsures complete deprotonation.
Equivalents of Selectfluor® 1.1 eqA slight excess can drive the reaction to completion.
Reaction Temperature -78 °CCritical for enolate stability and minimizing side reactions.
Reaction Time 1-3 hoursMonitor by TLC or GC-MS for completion.
Typical Yield 70-85%Highly dependent on reaction conditions and reagent quality.

V. Logical Relationships Diagram

Troubleshooting_Logic Start Low Yield or No Product Check_Enolate Incomplete Enolate Formation? Start->Check_Enolate Check_Fluorination Ineffective Fluorination? Check_Enolate->Check_Fluorination No Solution_Base Use fresh, titrated strong base (LDA, NaHMDS). Ensure anhydrous conditions. Check_Enolate->Solution_Base Yes Check_Side_Reactions Side Reactions Dominating? Check_Fluorination->Check_Side_Reactions No Solution_Fluorinating_Agent Use high-purity Selectfluor®. Add as a solution slowly. Check_Fluorination->Solution_Fluorinating_Agent Yes Solution_Side_Reactions Maintain low temperature. Monitor reaction closely and quench upon completion. Check_Side_Reactions->Solution_Side_Reactions Yes Solution_Temp Maintain -78°C throughout enolate formation and fluorinating agent addition. Solution_Base->Solution_Temp

Caption: Troubleshooting flowchart for low product yield.

VI. References

  • Wikipedia. Electrophilic fluorination. [Link]

  • Wikipedia. Selectfluor. [Link]

  • Zhang, Y., et al. (2014). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 4(39), 20439-20447. [Link]

  • Wood, S. H. (2019). Understanding reaction mechanisms and structure/reactivity relationships in the electrophilic fluorination of enol esters (Doctoral dissertation, University of Strathclyde). [Link]

  • Singh, R. P., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal, 25(28), 6965-6974. [Link]

  • Vincent, S. P., et al. (2004). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 69(16), 5427-5438. [Link]

  • Singh, R. P., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed, 25(28), 6965-6974. [Link]

  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • Scientific Update. (2019, July 30). Light-driven Deoxyfluorination of Alcohols with Selectfluor. [Link]

  • Dolbier, W. R., et al. (2006). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Fluorine Chemistry, 127(10), 1302-1311. [Link]

  • European Patent Office. (1993). Process for the production of 1-fluor-cyclopropane-1-carboxylic acid (EP0533013A2).

  • Goreshnik, E., & Goreshnik, E. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules, 28(23), 7815. [Link]

  • PrepChem. Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

  • ResearchGate. (2017). Regioselective Syntheses of Fluorinated Cyclopentanone Derivatives: Ring Construction Strategy Using Transition-Metal–Difluorocarbene Complexes and Free Difluorocarbene. [Link]

  • National Center for Biotechnology Information. (2020). Pauson–Khand reaction of fluorinated compounds. PubMed Central. [Link]

  • SciSpace. (2006). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

  • ResearchGate. (2017). Optimization of cyclopentane formation a. [Link]

  • National Center for Biotechnology Information. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PubMed Central. [Link]

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. 93, 286-305. [Link]

  • National Center for Biotechnology Information. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. [Link]

  • Organic Chemistry Portal. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. [Link]

  • ResearchGate. (2008). Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides. [Link]

  • ResearchGate. (2020). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

  • French-Ukrainian Journal of Chemistry. (2025). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. [Link]

  • Beilstein Journals. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. [Link]

  • PubMed. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. [Link]

  • ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

  • Google Patents. (2012). Process for the preparation of 1-methyl-1-alkoxycyclopentanes (US20120101307A1).

  • Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid (CN104447293A).

  • PubMed. (2014). Improved synthetic route to methyl 1-fluoroindan-1-carboxylate (FICA Me ester) and 4-methyl derivatives. [Link]

  • International Research Journal of Pure and Applied Chemistry. (2016). A DFT Study on Stepwise Fluorinated Methylenecyclopentane 1-Methylcyclopentene System. [Link]

  • ResearchGate. (2025). Preparation of methylcyclopentane-1-d1. [Link]

Sources

Purification of methyl 1-fluorocyclopentane-1-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-F-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Flash Chromatography for Non-UV Active Fluorinated Esters

Executive Summary

Purifying methyl 1-fluorocyclopentane-1-carboxylate presents a "perfect storm" of chromatographic challenges: the compound is UV-inactive (invisible at 254 nm), moderately volatile, and possesses a polarity profile similar to common impurities. This guide moves beyond standard protocols to address the specific physicochemical properties of quaternary


-fluoro esters.
Module 1: Visualization & Detection (The "Invisible" Problem)

The Core Issue: This molecule lacks a conjugated


-system. Standard UV detection at 254 nm will yield a flat baseline, leading to inadvertent disposal of the product fraction.
Recommended Detection Protocols

Do not rely on UV. Use the following destructive visualization methods (stains) or advanced detectors.

MethodSuitabilityMechanismProcedure
PMA (Phosphomolybdic Acid) Primary Choice Universal oxidation of lipids/aliphatics.Dip TLC plate; heat with heat gun until spots appear (blue/green on yellow).
Iodine Chamber SecondaryReversible intercalation.Place plate in jar with

crystals. Spots appear brown/yellow.[1][2]
KMnO₄ (Basic) TertiaryOxidation.[1]Good for alkene impurities (elimination byproducts), but often weak for saturated esters.
ELSD AutomatedEvaporative Light Scattering.Best for Flash Systems. Detects non-volatile mass regardless of chromophore.

Critical Warning: If using an automated flash system (e.g., Biotage, Teledyne Isco), you must enable "All-Wavelength Collection" (200–400 nm) or use an ELSD. If restricted to UV, monitor 200–210 nm , where the ester carbonyl has a weak absorbance, though solvent cutoff (EtOAc) may interfere [1].

Module 2: Separation Strategy (Stationary & Mobile Phases)

The Chemistry: The fluorine atom at the


-position is highly electronegative but small (Van der Waals radius 

1.47 Å, similar to Oxygen). It creates a strong dipole but does not add significant steric bulk compared to a methyl group.
1. Stationary Phase Selection
  • Standard: Silica Gel 60 (40–63 µm).

  • High-Performance: Spherical silica (20–40 µm) is recommended to resolve the fluoro-ester from the des-fluoro (non-fluorinated) or hydroxy precursors, which often have similar Rf values.

2. Solvent Systems

The polarity is dominated by the ester. The fluorine atom slightly increases polarity compared to the non-fluorinated analog but decreases basicity of the ester oxygen.

  • Standard System: Hexanes / Ethyl Acetate.[3][4]

    • Starting Gradient: 0% to 20% EtOAc.

    • Target Rf: 0.25 – 0.35.

  • Alternative (For Volatility Control): Pentane / Diethyl Ether.

    • Why? Pentane/Ether allows for evaporation at lower temperatures, preserving the volatile product [2].

3. Loading Technique
  • Avoid: Vacuum drying the crude onto silica (dry load) if the compound is liquid and volatile.

  • Prefer: Liquid loading. Dissolve the crude in the minimum amount of non-polar solvent (Hexane or DCM) and apply directly to the column head.

Module 3: Experimental Workflow & Logic

The following diagram illustrates the decision matrix for purifying this specific compound class.

G Start Crude Mixture (Me-1-F-cyclopentane-1-carboxylate) TLC TLC Method Dev (Stain Required) Start->TLC Decision Is separation > 0.1 Rf? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Yes Modifier Change Selectivity: Try Toluene/EtOAc or C18 Reverse Phase Decision->Modifier No Detect Detection: ELSD or Fraction Staining (PMA) Flash->Detect Modifier->Flash Evap Concentration: >200 mbar, 30°C Bath Detect->Evap

Figure 1: Purification workflow emphasizing the critical decision points for separation and detection.

Module 4: Troubleshooting & FAQs
Q1: I see a spot on TLC, but after the column, I recovered nothing. Where did it go?

Diagnosis: Volatility Loss. Root Cause: Methyl 1-fluorocyclopentane-1-carboxylate has a relatively low molecular weight (~146 g/mol ) and is an ester. It likely co-evaporated with the solvent on the rotary evaporator. Solution:

  • Bath Temperature: Do not exceed 30°C.

  • Vacuum Pressure: Do not go below 200 mbar.

  • Solvent Switch: Use Pentane/Ether for the column so you can evaporate at atmospheric pressure or very mild vacuum.

Q2: My product is co-eluting with a spot that stains purple/brown (likely the alkene).

Diagnosis: Elimination Impurity. Root Cause: The synthesis often involves fluorination of a hydroxy-ester. A common side reaction is elimination to form methyl cyclopent-1-ene-1-carboxylate. Solution:

  • Silver Nitrate Silica: Alkenes bind to

    
    . Impregnate silica with 10% 
    
    
    
    to retard the alkene, allowing the saturated fluoro-ester to elute first [3].
Q3: The compound is decomposing on the column.

Diagnosis: Hydrolysis. Root Cause: While


-fluoro esters are generally stable, silica is acidic. If the run time is long, acid-catalyzed hydrolysis or elimination can occur.
Solution: 
  • Buffer the Column: Add 1% Triethylamine (Et3N) to your solvent system during column equilibration to neutralize silica acidity.

References
  • Biotage. "Detecting the Undetectable in Flash Column Chromatography." Biotage Blog, 2023.[5] [Link]

  • University of Rochester. "How To: Run a Flash Column." Department of Chemistry Guides. [Link]

  • Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron, 2001.

For further assistance, please reply with your specific TLC Rf values and observed impurity profile.

Sources

Improving enantioselectivity in asymmetric synthesis of fluorinated cyclopentanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of fluorinated cyclopentanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating these valuable chiral molecules. The unique properties of fluorine can significantly enhance the pharmacological profile of a molecule, but its introduction with high stereocontrol presents distinct challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your synthetic strategies.

FAQs: Troubleshooting Enantioselectivity and Reaction Efficiency

Here we address some of the most common issues encountered during the asymmetric synthesis of fluorinated cyclopentanes.

Q1: My enantioselectivity is consistently low or variable. What are the primary factors I should investigate?

Low or inconsistent enantiomeric excess (ee) is a frequent hurdle. The root cause often lies in a suboptimal interplay between the catalyst, substrate, and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Integrity:

    • Catalyst Suitability: Are you using the most appropriate catalyst for your specific transformation? For instance, organocatalysts like chiral phosphoric acids or secondary amines are effective in many fluorination reactions.[3][4] In contrast, transition metal catalysts, such as those based on rhodium or copper, might be better suited for other reaction types like 1,4-addition or allylic alkylation.[5]

    • Catalyst Purity and Handling: Chiral catalysts are often sensitive to air and moisture. Ensure your catalyst is of high purity and handled under inert conditions. Even minor degradation can lead to a significant drop in enantioselectivity.

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it doesn't always correlate with better enantioselectivity and can sometimes be detrimental. It is crucial to screen a range of catalyst loadings to find the optimal balance.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the transition state of the reaction, thereby affecting enantioselectivity. A solvent screening is often essential. For example, in some organocatalyzed reactions, non-polar solvents like toluene or benzene may be optimal, while in others, more polar solvents like acetonitrile or dichloromethane might be required.[3]

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate, so a careful balance must be struck.

  • Nature of the Fluorinating Agent: The choice of fluorinating agent is critical. Electrophilic sources like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used.[4][6] The counterion of the fluorinating agent can also play a role in the stereochemical outcome, particularly in phase-transfer catalysis.[3][4]

Q2: I'm observing the formation of diastereomers and my diastereoselectivity (dr) is poor. How can I improve this?

Poor diastereoselectivity in the synthesis of fluorinated cyclopentanes, which often contain multiple stereocenters, can be as challenging as low enantioselectivity.

  • Steric Hindrance: The steric bulk of both the substrate and the catalyst can influence the facial selectivity of the reaction. Modifying substituents on the substrate or using a catalyst with a different steric profile can improve diastereoselectivity.

  • Reaction Mechanism: Understanding the reaction mechanism is key. For example, in a Michael addition reaction, the approach of the nucleophile to the electrophile is dictated by the transition state geometry. Changing the catalyst or additives can alter this geometry.[3]

  • Temperature and Reaction Time: Similar to enantioselectivity, diastereoselectivity can be temperature-dependent. Running the reaction at a lower temperature for a longer period might favor the formation of the thermodynamically more stable diastereomer.

Q3: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes?

Low conversion can be frustrating. Here are several factors to consider:

  • Reagent Purity: Ensure all your starting materials, reagents, and solvents are pure and dry. Water and other impurities can deactivate catalysts and quench reactive intermediates.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This could be due to sensitivity to air, moisture, or impurities in the starting materials. As mentioned, the coordination of heteroaromatic substrates to the catalyst can also lead to inactivation.[3]

  • Insufficient Reaction Time or Temperature: Some asymmetric reactions are inherently slow. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature might be necessary, but be mindful of the potential impact on stereoselectivity.

  • Substrate Reactivity: The electronic and steric properties of your substrate can significantly impact its reactivity. If your substrate is particularly unreactive, you may need to use a more active catalyst, higher temperatures, or a different synthetic route altogether.

Experimental Protocols and Methodologies

To provide a practical context, here are detailed protocols for common approaches to synthesizing chiral fluorinated cyclopentanes.

Protocol 1: Organocatalytic Asymmetric Michael Addition/Fluorination Cascade

This protocol describes a general procedure for the synthesis of a fluorinated cyclopentane derivative via a cascade reaction, a powerful strategy for building molecular complexity in a single step.[7]

Step-by-Step Methodology:

  • Preparation: To a dry, 10 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol).

  • Reagent Addition: Add the Michael acceptor (0.5 mmol) and the fluorinating agent (e.g., NFSI, 0.6 mmol) to the flask.

  • Solvent and Michael Donor: Dissolve the reagents in the chosen solvent (e.g., 2 mL of toluene). Then, add the Michael donor (0.5 mmol) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

  • Quenching and Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry them over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical optimization data for an asymmetric fluorination reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
110Toluene25246580
220Toluene25247582
310CH2Cl225247075
410Toluene0486092
510Toluene-207255>99

This is example data and will vary depending on the specific reaction.

Visualization of Key Concepts

Diagrams can help clarify complex reaction pathways and decision-making processes.

Diagram 1: Troubleshooting Workflow for Low Enantioselectivity

troubleshooting_ee start Low Enantioselectivity Observed catalyst Investigate Catalyst - Purity - Loading - Suitability start->catalyst solvent Screen Solvents - Polarity - Coordinating Ability start->solvent temp Optimize Temperature - Lower temperature for higher ee start->temp reagent Evaluate Fluorinating Agent - Type (e.g., Selectfluor, NFSI) - Counterion effects start->reagent success High Enantioselectivity Achieved catalyst->success solvent->success temp->success reagent->success

Caption: A decision tree for troubleshooting low enantioselectivity.

Diagram 2: General Mechanism for Organocatalyzed Asymmetric Fluorination

mechanism substrate Substrate (e.g., Aldehyde) enamine Enamine Intermediate (Chiral) substrate->enamine + Catalyst catalyst Chiral Catalyst (e.g., Secondary Amine) intermediate Fluorinated Iminium Ion enamine->intermediate + E-F+ fluorinating_agent Electrophilic Fluorinating Agent (E-F+) product α-Fluoro Product (Enantioenriched) intermediate->product + H2O product->catalyst Catalyst Turnover water H2O (Hydrolysis)

Caption: A simplified mechanistic pathway for organocatalyzed α-fluorination.

Advanced Topics and Emerging Trends

The field of asymmetric fluorination is continually evolving. Here are some areas of active research:

  • Biocatalysis: The use of enzymes, such as engineered myoglobin-based catalysts or non-haem iron enzymes, offers a promising green alternative for the synthesis of fluorinated compounds.[8][9][10] These biocatalysts can operate under mild conditions and often exhibit exquisite stereoselectivity.[2][11]

  • Photoredox Catalysis: Light-mediated reactions are emerging as a powerful tool for C-F bond formation, enabling novel transformations that are not accessible through traditional thermal methods.

  • Late-Stage Fluorination: The ability to introduce fluorine into a complex molecule at a late stage in the synthesis is highly desirable in drug discovery.[12] New methods are being developed to address this challenge, often employing transition metal catalysis.

By systematically addressing the variables outlined in this guide and staying abreast of new methodologies, researchers can overcome the challenges associated with the asymmetric synthesis of fluorinated cyclopentanes and unlock the potential of these valuable molecules.

References

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carban. Angewandte Chemie International Edition. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Chemistry – A European Journal. [Link]

  • Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. ResearchGate. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

  • Asymmetric Construction of Functionalized Cyclopenta[b]pyrrolines via Cascade Aza-Piancatelli/Hydroamination Reactions. Organic Letters. [Link]

  • Biocatalytic enantioselective C(sp3)–H fluorination enabled by directed evolution of non-haem iron enzymes. Nature Catalysis. [Link]

  • Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis. Chemical Communications. [Link]

  • Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry. [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]

  • Enantioselective Organocatalytic α-Fluorination of Aldehydes. ResearchGate. [Link]

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  • Fig. 1. Background for asymmetric cyclobutane synthesis. (A)... ResearchGate. [Link]

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Technical Support Center: Troubleshooting Low Reactivity of α-Fluoro Esters in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for challenges encountered during nucleophilic substitution reactions with α-fluoro esters. By understanding the underlying principles of these reactions, you can optimize your experimental outcomes.

Introduction: The Unique Nature of α-Fluoro Esters

The introduction of a fluorine atom at the α-position of an ester significantly influences its reactivity. Fluorine's high electronegativity creates a strong dipole, making the α-carbon more electrophilic and seemingly more susceptible to nucleophilic attack.[1][2] However, the practical application of these substrates often reveals a more complex reality, with reactions frequently suffering from low yields and slow kinetics. This guide will explore the factors governing the reactivity of α-fluoro esters and provide actionable solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face in the lab, offering explanations and step-by-step protocols to overcome them.

Issue 1: My reaction is sluggish or not proceeding to completion.

Question: I'm attempting a nucleophilic substitution on an α-fluoro ester, but the reaction is incredibly slow, and I'm observing a significant amount of unreacted starting material even after extended reaction times. What's going wrong?

Answer: The low reactivity of α-fluoro esters in nucleophilic substitution is a common challenge that can be attributed to several key factors:

  • Poor Leaving Group Ability of Fluoride: Fluoride (F⁻) is a relatively poor leaving group compared to other halides like bromide (Br⁻) or iodide (I⁻).[3] This is because fluoride is a stronger base, and weaker bases are better leaving groups.[3][4] The strength of the carbon-fluorine (C-F) bond is also a significant factor.[1][5]

  • Steric Hindrance: The α-substituent, along with the ester group, can create steric hindrance around the electrophilic carbon, impeding the approach of the nucleophile.[6][7][8] This is particularly relevant in Sₙ2 reactions, which are sensitive to steric bulk.[6][9]

  • Solvent Effects: The choice of solvent plays a critical role. Protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[6][10][11]

Troubleshooting_Sluggish_Reaction

This protocol is adapted from methodologies that utilize Lewis acids to assist in the departure of the fluoride ion.[12][13]

  • Reagent Preparation: Dry your α-fluoro ester and solvent (e.g., acetonitrile) over molecular sieves. Ensure your nucleophile is also dry.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α-fluoro ester in the anhydrous solvent.

  • Addition of Silver Fluoride: Add 1.2 equivalents of silver fluoride (AgF) to the reaction mixture. Stir for 15-30 minutes to allow for coordination.

  • Nucleophile Addition: Slowly add your nucleophile (1.0-1.5 equivalents) to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The silver salts can be removed by filtration.

Issue 2: My reaction is producing a low yield of the desired product.

Question: I'm getting some of my desired product, but the overall yield is poor. What are the likely causes and how can I improve it?

Answer: Low yields can be a result of several factors, including incomplete reactions (as discussed above), side reactions, or product loss during workup and purification.

  • Side Reactions:

    • Elimination (E2): If your nucleophile is also a strong base, it can abstract a proton from the β-carbon, leading to an elimination reaction instead of substitution. This is more prevalent with secondary and tertiary α-fluoro esters.

    • Hydrolysis: If there is moisture in your reaction, the ester can be hydrolyzed back to the carboxylic acid, especially under basic conditions.[14]

  • Workup and Purification Issues: Some fluorinated compounds can have higher water solubility than their non-fluorinated analogs, leading to loss during aqueous workup.[15] They can also be volatile, resulting in loss during solvent removal.

Low_Yield_Troubleshooting

Solvent TypeEffect on Sₙ2 RateRationaleRecommended Solvents
Polar Protic DecreasesSolvates and stabilizes the nucleophile, reducing its reactivity.[6][10]Generally not recommended
Polar Aprotic IncreasesSolvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.Acetonitrile, DMF, DMSO[12][13]
Nucleophile CharacteristicEffect on Sₙ2 RateRationale
Stronger Base Generally IncreasesMore electron-donating and reactive.
Less Sterically Hindered IncreasesEasier access to the electrophilic carbon.[6]
Increased Polarizability IncreasesThe electron cloud is more easily distorted to form the transition state.

Frequently Asked Questions (FAQs)

Q1: Why is fluoride a poor leaving group?

A1: The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[3][4] Fluoride (F⁻) is the conjugate base of a weak acid (HF, pKa ~3.2), making it a relatively strong base compared to other halides like chloride (Cl⁻, from strong acid HCl), bromide (Br⁻, from strong acid HBr), and iodide (I⁻, from strong acid HI). Additionally, the carbon-fluorine bond is the strongest single bond to carbon, requiring more energy to break.[1]

Q2: Can I use a stronger base to deprotonate a nucleophile in the presence of the α-fluoro ester?

A2: Caution is advised. While a strong base is necessary to deprotonate a weak nucleophile, it can also promote a competing E2 elimination reaction, especially if the α-fluoro ester has accessible β-hydrogens. It is often better to pre-form the nucleophile's salt and then add it to the reaction mixture.

Q3: Are there alternatives to making the fluoride a better leaving group?

A3: Yes. Instead of starting with an α-fluoro ester, you could begin with an α-hydroxy ester. The hydroxyl group can be converted into a much better leaving group, such as a tosylate, mesylate, or triflate. Nucleophilic substitution on these substrates is typically much more efficient. You can then introduce the fluorine atom using a nucleophilic fluorinating agent if the fluoro-compound is the desired product.[16]

Q4: How does the ester group itself affect the reaction?

A4: The ester group has two main effects. Electronically, the carbonyl group is electron-withdrawing, which increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.[1] Sterically, the size of the R-group on the ester can influence the rate of reaction. A bulky group like a tert-butyl ester will create more steric hindrance than a methyl ester, potentially slowing down an Sₙ2 reaction.[7][8]

References

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19062-19066. [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025, October 2). RSC Publishing. [Link]

  • α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2021, November 10). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews. [Link]

  • α-Fluorination of carbonyls using nucleophilic fluorine. (2019, March 5). Research Communities by Springer Nature. [Link]

  • Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Mizuta, S. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]

  • Rozen, S. (2025, August 6). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. [Link]

  • Nucleophilic substitution reactions with fluoride.. ResearchGate. [Link]

  • Lemaire, M. (2025, August 7). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Davis, F. A. (2010, October 8). Enantioselective Synthesis of α-Fluoro-β3-amino Esters: Synthesis of Enantiopure, Orthogonally Protected α-Fluoro-β3-lysine. ACS Publications. [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • LibreTexts. (2024, April 3). 7.4: Leaving Groups. Chemistry LibreTexts. [Link]

  • Bergeron, M., Johnson, T., & Paquin, J.-F. (2011, November 18). The use of fluoride as a leaving group: SN2' displacement of a C-F bond on 3,3-difluoropropenes with organolithium reagents to give direct access to monofluoroalkenes. Angewandte Chemie (International Ed. in English), 50(47), 11112–11116. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Imai, T. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Thaisrivongs, S. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

  • SN2 Reaction Mechanism. (2025, June 12). Chemistry Steps. [Link]

  • LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Lee, S. Y. (2014, June 12). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. [Link]

  • Bierschenk, T. R. (n.d.). US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.
  • 7.3 Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. [Link]

  • Al-Aboudi, A. (2017, December 29). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. [Link]

  • Mizuta, S. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

  • Buchwald, P. (2025, August 6). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. [Link]

  • Han, J. (n.d.). Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluor. [Link]

  • Factors affecting SN2 reactions: Strength of a nucleophile (video). (n.d.). Khan Academy. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 19F NMR Interpretation of Methyl 1-Fluorocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorine's unique properties can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the precise characterization of fluorinated molecules is of paramount importance. Among the analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool.[1][2] Its high sensitivity, stemming from the 100% natural abundance of the 19F nucleus and its high gyromagnetic ratio, combined with a vast chemical shift range that minimizes signal overlap, makes it an exquisitely sensitive probe of the local electronic environment.[3]

This guide provides an in-depth analysis of the 19F NMR spectrum of methyl 1-fluorocyclopentane-1-carboxylate, a representative α-fluoroester. We will move beyond a simple description of the spectrum to explain the underlying principles that govern its appearance. This document serves as a practical comparison guide for researchers, scientists, and drug development professionals, offering both predictive interpretation and a robust experimental framework for acquiring high-quality data.

The Target Molecule: Probing Structure Through Fluorine

Our subject, methyl 1-fluorocyclopentane-1-carboxylate, presents an interesting case for NMR analysis. The fluorine atom is situated at a quaternary carbon, directly attached to the cyclopentyl ring and adjacent to an electron-withdrawing carboxylate group. This specific substitution pattern gives rise to a unique and information-rich 19F NMR signature.

Deconstructing the 19F NMR Spectrum: Chemical Shift and Coupling

A comprehensive interpretation of an NMR spectrum hinges on understanding two key parameters: the chemical shift (δ), which provides information about the electronic environment, and the spin-spin coupling (J), which reveals through-bond connectivity to neighboring nuclei.[1]

Chemical Shift (δ): Pinpointing the Electronic Environment

The chemical shift of a 19F nucleus is highly sensitive to its surroundings.[2][4] For methyl 1-fluorocyclopentane-1-carboxylate, the fluorine resonance is expected to appear in a specific region of the spectrum, influenced by two primary factors:

  • Alkyl Substitution: The fluorine is attached to a saturated, alicyclic system. Fluorine atoms in saturated aliphatic compounds typically resonate between -120 and -240 ppm relative to the standard reference, CFCl₃.[5]

  • α-Ester Group: The adjacent methyl ester group is electron-withdrawing. This effect deshields the fluorine nucleus, causing a downfield shift (a less negative ppm value) compared to a simple fluorocyclopentane.[2]

Considering these factors, the chemical shift for the fluorine in methyl 1-fluorocyclopentane-1-carboxylate is predicted to be in the upfield region of the spectrum, a characteristic of fluoroalkanes.

Spin-Spin Coupling (³J_HF_): A Window into Molecular Geometry

While a proton-decoupled 19F NMR spectrum would show a single sharp line, confirming the presence of a single fluorine environment, the proton-coupled spectrum provides a wealth of structural data. The fluorine nucleus couples with nearby protons, splitting its signal into a multiplet.[3] The magnitude of these couplings, or J-values, is highly dependent on the number of bonds and the dihedral angle separating the coupled nuclei.

For our target molecule, the most significant couplings will be the three-bond (vicinal) couplings (³J_HF_) to the protons on the adjacent methylene (CH₂) groups of the cyclopentane ring (at the C2 and C5 positions).

  • Multiplicity: The fluorine will couple to four vicinal protons (two on C2 and two on C5). In a simplified scenario, if all four protons were equivalent, they would split the fluorine signal into a quintet (based on the n+1 rule). However, due to the conformational constraints of the cyclopentane ring, these protons are not magnetically equivalent. This non-equivalence will result in a more complex multiplet, which can be thought of as a "quintet of multiplets" or a more intricate pattern.

  • Coupling Constants: The magnitude of ³J_HF_ coupling is typically in the range of 5-30 Hz and is sensitive to the dihedral angle, as described by the Karplus relationship. This angular dependence is a powerful tool for conformational analysis.

  • Long-Range Coupling: Four-bond couplings (⁴J_HF_) to the protons of the methyl ester group and the protons on the C3 and C4 positions of the ring are also possible, though they are generally smaller (0.5-3.0 Hz) and may not be resolved in a standard spectrum.[3][6]

The diagram below illustrates the key coupling interactions responsible for the multiplicity of the 19F signal.

Caption: Spin-spin coupling network for the 19F nucleus.

Comparative Data for Context

To ground our interpretation, it is instructive to compare the expected 19F NMR parameters of our target molecule with those of structurally related compounds. The presence of the electron-withdrawing ester group is expected to shift the fluorine resonance downfield compared to the parent fluorocyclopentane.

CompoundStructureTypical ¹⁹F Chemical Shift (δ, ppm vs CFCl₃)Key Coupling Interactions
FluorocyclopentaneA cyclopentane ring with one fluorine atom.~ -150 to -160³J_HF_ (vicinal protons)
Methyl 1-fluorocyclopentane-1-carboxylate (Target Molecule) Predicted: ~ -130 to -150 ³J_HF_ (vicinal protons), ⁴J_HF_ (methyl protons, weak)
2-Fluoro-2-methylpropanoic acidA propane chain with fluorine and carboxylic acid on C2.~ -120 to -140³J_HF_ (methyl protons)

Note: The chemical shift values are approximate and can vary with solvent and temperature.[2]

Experimental Protocol: Acquiring a High-Fidelity 19F NMR Spectrum

The trustworthiness of any interpretation rests on the quality of the experimental data. The following protocol outlines the steps for acquiring a publication-quality 19F NMR spectrum.

1. Sample Preparation

  • Analyte: Accurately weigh ~10-20 mg of methyl 1-fluorocyclopentane-1-carboxylate.

  • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is free from fluorine-containing impurities.

  • Reference Standard: For accurate chemical shift referencing, include an internal standard. A common choice is a small amount of hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), which resonates in a region that is typically free of analyte signals.[7][8] Alternatively, use an external reference in a sealed capillary.

  • Mixing: Ensure the sample is fully dissolved and homogenous before placing it in a clean, dry NMR tube.

2. NMR Spectrometer Setup

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of observing 19F.

  • Tuning and Matching: Tune and match the probe to the 19F frequency to ensure maximum sensitivity and optimal pulse shapes.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.

3. Data Acquisition (Proton-Coupled Spectrum)

  • Experiment: Select a standard 1D pulse-acquire experiment (zg on Bruker systems).

  • Spectral Width (SW): Set a wide spectral width of at least 250 ppm to ensure all signals, including the reference, are captured.

  • Transmitter Offset (O1p): Center the spectral window around the expected region of interest (e.g., -150 ppm).

  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution for resolving fine coupling patterns.

  • Relaxation Delay (D1): Use a delay of 2-5 seconds. For quantitative measurements, the delay should be at least 5 times the longest T₁ relaxation time of the fluorine nucleus.

  • Pulse Width (P1): Calibrate a 90° pulse for 19F. For routine spectra, a 30° or 45° flip angle can be used to reduce the experiment time.

  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio (S/N > 100:1).

4. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the S/N, followed by a Fourier transform.

  • Phasing: Carefully phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the reference peak (e.g., C₆F₆) to its known literature value.

By following this detailed protocol, you can reliably obtain a high-resolution 19F NMR spectrum, providing a solid foundation for accurate structural elucidation and comparison.

References

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

  • ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • ResearchGate. 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. [Link]

  • PMC. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. [Link]

  • PubMed. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • JoVE. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. [Link]

  • PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • University of Illinois at Urbana-Champaign. 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

  • Reddit. Standardizing for 19F NMR : r/chemistry. [Link]

  • SlideShare. Nmr spectroscopy of fluorine 19. [Link]

  • Michael Hunger. Characterization of fluorine-containing catalysts by 19F solid-state NMR Spectroscopic background. [Link]

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A Comparative Guide to the Structural Analysis of 1-Fluorocyclopentane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. The 1-fluorocyclopentane-1-carboxylate scaffold is an intriguing building block, combining the conformational constraints of a five-membered ring with the electronic influence of a geminal fluoro- and carboxyl-functional group. A precise understanding of the three-dimensional structure of these derivatives is paramount for rational drug design and the development of novel materials.

This guide provides a comparative analysis of the structural features of 1-fluorocyclopentane-1-carboxylate derivatives. In the absence of publicly available single-crystal X-ray diffraction data for simple derivatives, this guide will leverage crystallographic data from closely related fluorinated cyclopentane structures to infer and compare the expected conformational preferences. Furthermore, it will provide detailed experimental protocols for the synthesis and crystallographic analysis of these compounds, empowering researchers to generate such data.

The Conformational Landscape of the Cyclopentane Ring

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered structures.[1] The two most common conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry), which rapidly interconvert at room temperature.[1]

The introduction of substituents on the cyclopentane ring influences the conformational equilibrium. The substituents' size and electronic properties will dictate their preference for either axial or equatorial-like positions to minimize steric and electronic repulsions.

G Figure 1: Interconversion of Cyclopentane Conformations Envelope Envelope (Cs symmetry) HalfChair Half-Chair (C2 symmetry) Envelope->HalfChair Pseudorotation G Figure 2: Synthetic Workflow Start Ethyl cyclopentanecarboxylate Enolate Enolate Formation (LDA, THF, -78 °C) Start->Enolate Fluorination Electrophilic Fluorination (NFSI) Enolate->Fluorination Product Ethyl 1-fluorocyclopentane-1-carboxylate Fluorination->Product Purification Purification (Column Chromatography) Product->Purification G Figure 3: Crystallography Workflow Crystal Crystal Growth (Slow Evaporation) Mount Crystal Mounting Crystal->Mount Diffractometer Data Collection (X-ray Diffractometer) Mount->Diffractometer Processing Data Processing & Integration Diffractometer->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

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